Product packaging for Diethanolamine acetate(Cat. No.:CAS No. 23251-72-1)

Diethanolamine acetate

Cat. No.: B13096688
CAS No.: 23251-72-1
M. Wt: 165.19 g/mol
InChI Key: IDOGARCPIAAWMC-UHFFFAOYSA-N
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Description

Historical Context and Early Chemical Studies

The history of diethanolamine (B148213) acetate (B1210297) is intrinsically linked to its parent compound, diethanolamine. The industrial synthesis of ethanolamines became possible following the discovery of ethylene (B1197577) oxide in 1859. ebsco.com However, it was not until the early 1930s that ethanolamines became commercially available, with their production and use growing significantly after 1945 due to the large-scale manufacturing of ethylene oxide. nih.gov

Early chemical studies focused on the fundamental properties of ethanolamines as a class. Their nature as polyfunctional compounds, possessing both amine and alcohol groups, was of primary interest. wikipedia.org Like other organic amines, diethanolamine was understood to act as a weak base, readily reacting with acids to form salts, or soaps when reacting with long-chain fatty acids. wikipedia.orgresikem.com.ar

Table 1: Physicochemical Properties of Diethanolamine Acetate and its Parent Compound

Property This compound Diethanolamine (Parent)
CAS Registry Number 23251-72-1 cas.org 111-42-2 wikipedia.org
Molecular Formula C₆H₁₅NO₄ (or C₄H₁₁NO₂·C₂H₄O₂) cas.org C₄H₁₁NO₂ wikipedia.org
Molecular Weight 165.19 g/mol cas.org 105.14 g/mol wikipedia.org
Physical State Liquid / Solid cas.org Colorless viscous liquid or white solid crystals wikipedia.orgnih.gov
Melting Point 55 °C cas.org 28 °C wikipedia.org
Boiling Point Not specified ~269 °C researchgate.net
Solubility Miscible with water Miscible with water, alcohol, acetone (B3395972) wikipedia.orgnih.gov
pKa Not specified 8.96 nih.gov

Significance of this compound in Contemporary Chemical Science

In modern chemical research, this compound is valued not just as a simple salt but for the synergistic roles its components play in complex chemical systems. Its significance is particularly evident in materials science, catalysis, and as a functional ionic liquid.

Role in Nanomaterial Synthesis: A prominent application is in the sol-gel and hydrothermal synthesis of metal oxide nanoparticles. In these processes, diethanolamine often acts as a complexing agent or stabilizer, while a metal acetate (e.g., zinc acetate, nickel acetate) serves as the metal precursor. researchgate.netrsc.org The interaction between diethanolamine and the acetate salt is critical for controlling the morphology and properties of the resulting nanoparticles. researchgate.net For instance, in the synthesis of zinc oxide (ZnO) nanoparticles from zinc acetate, diethanolamine acts as a tridentate ligand, forming stable chelate rings with the zinc ion, which moderates the hydrolysis and condensation reactions, leading to uniform particle growth. researchgate.net

Table 2: Function of Diethanolamine and Acetate in Metal Oxide Nanoparticle Synthesis

Component Role Mechanism of Action Research Finding
Diethanolamine (DEA) Complexing Agent / Stabilizer Forms stable chelate complexes with metal ions, preventing premature precipitation and controlling particle growth rate. researchgate.net In ZnO synthesis, DEA's tridentate ligand behavior facilitates the formation of five-membered chelate rings with zinc.
Metal Acetate Metal Precursor Provides the source of metal cations (e.g., Zn²⁺, Ni²⁺) for the formation of the metal oxide. rsc.orgbohrium.com Zinc acetate dihydrate is a common precursor that reacts with DEA to form a homogeneous solution for ZnO synthesis. researchgate.net
DEA + Acetate System Morphology Control The interaction between the amine and the acetate influences the shape and size of the final nanoparticles. researchgate.net Used in the synthesis of plate-shaped ZnO and flower-like NiO nanoparticles. rsc.orgbohrium.com

Protic Ionic Liquids (PILs): this compound has been identified and used as a protic ionic liquid (PIL). In a recent study, it was added to the dielectric fluid in electrical discharge machining (EDM) to reduce the emission of harmful gases like carbon monoxide (CO) and nitrogen oxides (NOx). researchgate.net Its two hydroxyl groups increase the availability of oxygen, which promotes the complete oxidation of CO to CO₂. researchgate.net The study of related alkanolamine salts, such as triethanolamine (B1662121) acetate, for their antimicrobial properties further highlights the research interest in this class of ionic liquids. capes.gov.brresearchgate.net

Applications in Polymer and Materials Chemistry: The combination of diethanolamine and zinc acetate has been effectively used in the chemical recycling of polyethylene (B3416737) terephthalate (B1205515) (PET). The system works to depolymerize the PET into hydroxyl-rich intermediates, which can then be used to synthesize high-adhesion polyurethane coatings. Furthermore, in the formulation of metallo-organic decomposition (MOD) inks for printed electronics, diethanolamine is used as a complexing agent for silver acetate to create highly conductive and smooth silver films upon thermal processing. researchgate.net

Industrial Process Chemistry: While aqueous solutions of diethanolamine are widely used to remove acidic gases like hydrogen sulfide (B99878) from natural gas streams, the formation of diethanolamine and acetate ions can also occur as an undesired side reaction. resikem.com.ar The oxidative degradation of methyldiethanolamine (MDEA), another common gas-treating agent, can yield both diethanolamine and acetate, which has been linked to increased corrosion risks in gas treatment facilities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11NO2.C2H4O2<br>C6H15NO4 B13096688 Diethanolamine acetate CAS No. 23251-72-1

Properties

CAS No.

23251-72-1

Molecular Formula

C4H11NO2.C2H4O2
C6H15NO4

Molecular Weight

165.19 g/mol

IUPAC Name

acetic acid;2-(2-hydroxyethylamino)ethanol

InChI

InChI=1S/C4H11NO2.C2H4O2/c6-3-1-5-2-4-7;1-2(3)4/h5-7H,1-4H2;1H3,(H,3,4)

InChI Key

IDOGARCPIAAWMC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C(CO)NCCO

physical_description

Liquid

Related CAS

71608-38-3
111-42-2 (Parent)

Origin of Product

United States

Synthetic Methodologies for Diethanolamine Acetate and Its Derivatives

Direct Synthesis Approaches and Reaction Conditions

Diethanolamine (B148213) acetate (B1210297) is synthesized through a direct acid-base neutralization reaction. This process involves the reaction of diethanolamine, a weak base, with acetic acid. The lone pair of electrons on the nitrogen atom of diethanolamine accepts a proton (H⁺) from the carboxylic acid group of acetic acid. This proton transfer results in the formation of the bis(2-hydroxyethyl)ammonium cation and the acetate anion, which together constitute the ionic salt, diethanolamine acetate.

The chemical equation for this reaction is: HO(CH₂)₂NH(CH₂)₂OH + CH₃COOH → [HO(CH₂)₂NH₂(CH₂)₂OH]⁺[CH₃COO]⁻

This reaction is typically straightforward and exothermic, releasing heat as the salt is formed. The resulting product is an ionic compound characterized by the protonated diethanolamine cation and the acetate anion. Its structure combines the functional groups of both parent molecules, leading to properties like high water solubility and a hygroscopic nature.

Optimizing the formation of this compound focuses on maximizing yield and purity by controlling key reaction parameters. While the neutralization is a simple acid-base reaction, careful management of conditions ensures a high-quality product.

Key parameters for optimization include:

Molar Ratio: The stoichiometry of the reactants is crucial. A 1:1 molar ratio of diethanolamine to acetic acid is theoretically required. Using a slight excess of one reactant can be explored to ensure the complete conversion of the other, though this may require additional purification steps to remove the unreacted component.

Temperature: As the neutralization is an exothermic process, temperature control is important. The reaction is often initiated at room temperature or slightly below, with cooling to manage the heat generated and prevent potential side reactions or degradation, particularly at an industrial scale.

Solvent: While the reaction can be performed neat (without a solvent), the use of a solvent can help to dissipate heat and control the reaction rate. Water is a common solvent due to the high solubility of both reactants and the product. The choice of solvent can also influence the subsequent isolation of the product.

Purity of Reactants: The purity of the starting diethanolamine and acetic acid directly impacts the purity of the final product. Using high-purity reactants minimizes the presence of contaminants in the final salt. For instance, commercial diethanolamine can contain small amounts of ethanolamine (B43304) (MEA) and triethanolamine (B1662121) (TEA), which would form their respective acetate salts as impurities. cir-safety.org

ParameterConditionRationale
Molar Ratio (Diethanolamine:Acetic Acid)~1:1Ensures complete neutralization and formation of the desired salt.
TemperatureRoom temperature with coolingManages the exothermic nature of the reaction to prevent degradation.
SolventSolvent-free or in a polar solvent (e.g., water)Aids in heat dissipation and reaction control.
Reaction TimeTypically shortAcid-base neutralization is generally a rapid reaction.

Synthesis of this compound Derivatives

Derivatives of diethanolamine can be synthesized by modifying its secondary amine group through N-alkylation and carbamoylation, followed by neutralization with acetic acid to form the corresponding acetate salt.

N-Alkylation: This process introduces an alkyl group onto the nitrogen atom of diethanolamine, converting the secondary amine into a tertiary amine. Common alkylating agents include alkyl halides or dialkyl sulfates. nih.govgoogle.com The reaction typically requires a base to neutralize the acid byproduct. In some methods, an excess of the amine substrate itself can act as the base. google.com For instance, reacting diethanolamine with diethyl sulfate (B86663) can yield N-ethyldiethanolamine. google.com To improve selectivity and minimize undesirable O-alkylation of the hydroxyl groups, the reaction can be performed in the presence of an alkali metal carbonate, such as sodium carbonate. google.com

Carbamoylation: This strategy involves the introduction of a carbamoyl (B1232498) group (-CONH₂) or a substituted carbamoyl group onto the nitrogen atom. This can be achieved by reacting diethanolamine with an isocyanate. For example, the reaction of diethanolamine with n-butyl isocyanate results in the formation of a urea (B33335) derivative at the nitrogen center. google.com Another approach involves the in-situ generation of an isocyanate from an organic azide, which then reacts with the amine. google.com The hydroxyl groups of diethanolamine can also undergo carbamoylation. google.com

StrategyReagentsReaction ConditionsProduct Type
N-AlkylationDiethanolamine, Diethyl sulfate, Sodium carbonateAqueous solution, 20-92°CN-ethyldiethanolamine google.com
N-AlkylationDiethanolamine, Bromoacetonitrile (B46782), Triethylamine (B128534)Dichloromethane solvent, 5-10°C then room temp.N-cyanomethyl-diethanolamine google.com
Carbamoylation (of OH groups)N-cyanomethyl-diethanolamine, n-butyl isocyanateReflux for 12 hoursDicarbamate ester derivative google.com

Amidification reactions involving diethanolamine lead to the formation of diethanolamides, a significant class of non-ionic surfactants. acs.orgepa.gov These reactions typically involve the condensation of diethanolamine with a carboxylic acid or, more commonly, a fatty acid derivative like a fatty acid methyl ester (FAME). acs.orgnih.gov The reaction with FAME is an equilibrium-limited process that produces the diethanolamide and methanol (B129727) as a byproduct. nih.gov

The general reaction is: R-COOCH₃ (FAME) + HO(CH₂)₂NH(CH₂)₂OH ↔ R-CON[(CH₂)₂OH]₂ (Diethanolamide) + CH₃OH

To drive the reaction towards the product side, the volatile methanol is often removed from the reaction mixture, for instance, by using a vacuum or stripping with an inert gas. nih.gov The reaction is typically catalyzed by a base, such as sodium methoxide. nih.govatlantis-press.com Reaction parameters like temperature, catalyst concentration, and molar ratio of reactants are optimized to maximize the conversion of the fatty acid ester into the amide. rasayanjournal.co.inorientjchem.org For example, in the synthesis of alkyl-diethanolamide from coconut oil FAME, optimal conditions were found to be a temperature of 70-75°C and a stirring speed of 350 rpm. rasayanjournal.co.in

ReactantsCatalystTemperatureMolar Ratio (DEA:Ester)Conversion
Fatty Acid Methyl Ester, DiethanolamineSodium Methoxide (1% w/w)70-80°C1.06:1.0Equilibrium-limited acs.orgnih.gov
Methyl Ester, DiethanolamineNaOH (5%)160°C5:168.95% atlantis-press.com
Coconut Oil FAME, DiethanolamineCaO (4% w/w)70-75°C6:197.57% rasayanjournal.co.in

A specialized class of derivatives involves the synthesis of amino acid-based compounds using diethanolamine diesters. dntb.gov.ua These molecules are designed to have an amphiphilic nature, with a hydrophobic part derived from the ester groups and a hydrophilic part from the amino acid residue. finechem-mirea.rudntb.gov.ua A general synthetic scheme has been developed for preparing these derivatives, which can feature symmetric or asymmetric alkyl radicals in the hydrophobic portion. dntb.gov.ua

The synthesis typically begins with the protection of the diethanolamine's secondary amine group, for example, with a di-tert-butyl dicarbonate (B1257347) (Boc) group. dntb.gov.ua This allows for the selective reaction of the hydroxyl groups. The protected diethanolamine can then be esterified with fatty acids or alkylated to form diesters. For instance, reaction with octanoic acid in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) yields the corresponding diester. dntb.gov.ua

After the formation of the diester, the Boc protecting group is removed from the nitrogen atom, often using trifluoroacetic acid. dntb.gov.ua The now-free secondary amine is then coupled with a protected amino acid (e.g., Boc-glycine) to form the final amphiphilic molecule. This methodology allows for the incorporation of various amino acids, such as glycine (B1666218), β-alanine, L-ornithine, and L-lysine, creating a library of novel compounds. dntb.gov.uafinechem-mirea.ru

StepReagentsSolventKey Transformation
Amine ProtectionDiethanolamine, Di-tert-butyl dicarbonateTetrahydrofuran (THF)Formation of N-Boc-diethanolamine dntb.gov.ua
EsterificationN-Boc-diethanolamine, Octanoic acid, DCC, DMAPChloroformFormation of the diester dntb.gov.ua
DeprotectionDiester intermediate, Trifluoroacetic acidChloroformRemoval of Boc group to free the secondary amine dntb.gov.ua
Amino Acid CouplingFree amine diester, Protected amino acid (e.g., Boc-glycine)-Formation of the final amino acid derivative dntb.gov.ua

Derivatization for Specific Research Applications

The derivatization of diethanolamine, often starting from a salt like this compound, is a key strategy to tailor its chemical properties for specific scientific investigations. These modifications are crucial in fields ranging from analytical chemistry to materials science.

One significant application is in the analysis of chemical warfare agent degradation products. researchgate.net For instance, ethanolamines like diethanolamine are precursors and degradation products of nitrogen mustards. researchgate.net For detection via gas chromatography-mass spectrometry (GC-MS), their polarity must be reduced through derivatization. researchgate.net Methods such as silylation and trifluoroacetylation are employed to increase their volatility. researchgate.net Trifluoroacetylation using trifluoroacetic anhydride (B1165640) (TFAA) has been identified as an optimal method, as the reaction is rapid and quantitative at room temperature. researchgate.net This allows for the creation of calibration curves for the quantitative analysis of these compounds, with detection limits as low as 7 x 10⁻⁵ mmol·dm⁻³. researchgate.net

Another research application involves in situ derivatization for extraction and analysis from complex matrices like cosmetics. rsc.org A micellar extraction procedure using a nonionic surfactant (Triton X-114) allows diethanolamine to form a complex with a derivatizing agent, such as dansyl chloride, within the micellar environment. rsc.org This technique combines derivatization, extraction, and enrichment into a single step, providing a simple and effective method for analyzing trace amounts of diethanolamine. rsc.org

In materials science research, diethanolamine derivatives are integral to the synthesis of functional materials. For example, they are used in the preparation of solution-derived (K, Na)NbO₃ (KNN) thin films, which exhibit outstanding piezoelectric properties. researchgate.net In this context, diethanolamine and its derivatives act as chelating agents and "bridges" that link metal precursors in the solution, preventing the volatilization of metal cations and ensuring the formation of the desired perovskite phase. researchgate.net

Furthermore, diethanolamine is derivatized to create novel amphiphilic compounds with hybrid radicals in their hydrophobic domains. finechem-mirea.ru This involves multi-step synthesis, including reactions with agents like di-tert-butyl dicarbonate and subsequent alkylation or acylation to yield complex structures for further study. finechem-mirea.ru

Table 1: Comparison of Derivatization Methods for Analytical Applications

Derivatization Method Reagent Key Advantages Application Example Detection Limits
Trifluoroacetylation Trifluoroacetic anhydride (TFAA) Rapid, quantitative reaction at room temperature, stable kinetics. researchgate.net Detection of nitrogen mustard degradation products. researchgate.net 7x10⁻⁵ to 9x10⁻³ mmol·dm⁻³. researchgate.net
Silylation BSTFA, BSA Common method for increasing volatility for GC analysis. researchgate.net Analysis of ethanolamines. researchgate.net Not specified as optimal. researchgate.net
In situ Micellar Derivatization Dansyl chloride in Triton X-114 Combines extraction, derivatization, and enrichment. rsc.org Determination of diethanolamine in cosmetics. rsc.org 0.57 µg g⁻¹ (LOD). rsc.org

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanisms underlying the synthesis of diethanolamine derivatives is critical for optimizing reaction conditions and controlling product formation.

In the synthesis of functional thin films, such as (K, Na)NbO₃ (KNN), diethanolamine (DEA) plays a crucial mechanistic role beyond that of a simple solvent or base. researchgate.net Spectroscopic analyses, including X-ray photoelectron spectroscopy (XPS), Fourier transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR), have elucidated its function. researchgate.net Mechanistic studies propose that DEA acts as a chelating agent, particularly for the niobium precursor. researchgate.net It forms dative bonds with alkali metal acetates (potassium and sodium) after pyrolysis. researchgate.net This chelation and bonding create a "bridge" that links the different metal precursors in the solution. researchgate.net This bridging is vital for suppressing the volatilization of the volatile alkali components during heating, thereby facilitating the formation of a homogenous perovskite oxide film with superior electrical properties. researchgate.net

Another well-studied mechanism involves the amidation of fatty acids or their esters with diethanolamine to produce diethanolamides, which are important surfactants. A specific investigation into the synthesis of a biopolyol from coconut oil and diethanolamine revealed a sequential glycerolysis and amidation pathway. rsc.org The mechanism involves the reaction of diethanolamine with triglycerides. FTIR analysis confirms the formation of an amide carbonyl bond, indicating the creation of diethanolamide structures. rsc.org The reaction is often catalyzed, and studies show that this catalytic amidation significantly lowers the reaction energy by increasing the reaction rate, making the process more sustainable. rsc.org The presence of both amide and ester carbonyl bonds in the product suggests an equilibrium between diethanolamide and an amino ester, indicating a complex reaction landscape. rsc.org

The synthesis of N-alkylated diethanolamine derivatives, used as intermediates for pharmaceuticals like antiarrhythmic agents, also involves specific mechanistic pathways. google.com The N-alkylation of diethanolamine with haloacetonitriles (e.g., bromoacetonitrile or chloroacetonitrile) in the presence of a base like triethylamine proceeds via a nucleophilic substitution reaction. google.com The nitrogen atom of diethanolamine acts as the nucleophile, attacking the electrophilic carbon of the haloacetonitrile and displacing the halide. The reaction temperature is controlled (e.g., 0 to 80°C) to manage the reaction rate and minimize side products. google.com

Table 2: Mechanistic Roles of Diethanolamine in Synthetic Pathways

Synthetic Application Mechanistic Role of Diethanolamine Key Intermediates/Structures Analytical Evidence
KNN Thin Film Synthesis Chelating agent, "bridging" ligand. researchgate.net DEA-metal precursor complexes, dative bonds with metal acetates. researchgate.net XPS, FTIR, NMR. researchgate.net
Biopolyol Synthesis Nucleophile in amidation. rsc.org Diethanolamide, amino ester. rsc.org FTIR. rsc.org
Pharmaceutical Intermediate Synthesis Nucleophile in N-alkylation. google.com Tertiary amine structure. google.com Not specified in source.

Reaction Mechanisms and Kinetics in Diethanolamine Acetate Systems

Elucidation of Diethanolamine (B148213) Acetate (B1210297) Formation Mechanisms

Diethanolamine acetate is an ammonium (B1175870) salt formed through a classical acid-base neutralization reaction. The mechanism involves the protonation of the weakly basic secondary amine, diethanolamine, by the weak carboxylic acid, acetic acid.

The formation mechanism proceeds via the transfer of a proton (H⁺) from the hydroxyl group of acetic acid to the lone pair of electrons on the nitrogen atom of diethanolamine. vulcanchem.com Diethanolamine, HN(CH₂CH₂OH)₂, acts as a Brønsted-Lowry base, accepting the proton, while acetic acid, CH₃COOH, acts as a Brønsted-Lowry acid, donating the proton. This interaction results in the formation of the bis(2-hydroxyethyl)ammonium cation, [H₂N(CH₂CH₂OH)₂]⁺, and the acetate anion, [CH₃COO]⁻, which are ionically bonded. vulcanchem.com The reaction is an equilibrium process, but the formation of the salt is favorable.

This straightforward proton transfer is characteristic of the formation of amine salts and is the fundamental mechanism for the creation of this compound.

Catalytic Reaction Mechanisms Involving this compound

This compound can be involved in various catalytic systems, often acting as a multifunctional component where the diethanolamine moiety serves as a catalyst and the acetate ion can function as a base or influence the reaction environment.

In the context of Aldol (B89426) condensation, the catalytic activity in a this compound system is primarily attributed to the diethanolamine component, which, as a secondary amine, can catalyze the reaction through an enamine-mediated pathway. acs.org This mechanism is analogous to the catalysis by proline and Class I aldolase (B8822740) enzymes. nih.gov

The catalytic cycle can be described in the following steps:

Enamine Formation: The secondary amine of diethanolamine reacts with a carbonyl compound (an aldehyde or ketone with an α-hydrogen) to form a carbinolamine intermediate. This intermediate then dehydrates to form an iminium ion, which subsequently deprotonates at the α-carbon to yield a nucleophilic enamine. acs.orgresearchgate.net

Nucleophilic Attack: The enamine, acting as a potent nucleophile, attacks the carbonyl carbon of a second aldehyde or ketone molecule (the acceptor). This carbon-carbon bond-forming step is often the rate-determining and stereoselectivity-determining step of the reaction. acs.orgnih.gov

Hydrolysis and Catalyst Regeneration: The resulting intermediate, an iminium ion adduct, is then hydrolyzed by water to release the β-hydroxy carbonyl product (the aldol) and regenerate the diethanolamine catalyst, allowing it to re-enter the catalytic cycle. acs.org

The acetate ion in the system can act as a general base, assisting in the deprotonation steps, such as the formation of the enamine from the iminium ion.

Diethanolamine is widely used in the aminolysis of esters and triglycerides to produce fatty acid diethanolamides, which are important surfactants. nih.govrsc.org While the reaction can proceed without a catalyst, the presence of a base, such as the acetate ion from this compound, can influence the reaction rate.

The general mechanism for aminolysis involves the nucleophilic attack of the nitrogen atom of diethanolamine on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. The intermediate then collapses, eliminating the alkoxy group (-OR) from the original ester as an alcohol, yielding the N,N-bis(2-hydroxyethyl)amide product. chemistrysteps.com

Mechanism Steps:

Nucleophilic Addition: The diethanolamine molecule attacks the ester's carbonyl carbon.

Tetrahedral Intermediate Formation: A transient, negatively charged tetrahedral intermediate is formed.

Elimination: The intermediate collapses, and the C-O bond of the leaving alkoxy group is broken. The alkoxy group is expelled, and the carbonyl double bond is reformed, resulting in the final amide product.

In transesterification processes, such as the production of biodiesel from triglycerides, diethanolamine can be a reactant. rsc.orgnih.gov The presence of an acetate salt can provide the basic conditions often used to catalyze these reactions, which proceed through a similar nucleophilic acyl substitution mechanism. masterorganicchemistry.com

This compound can be formulated as an ionic liquid ([DEA][HAc]) that serves as a multifunctional medium in palladium-catalyzed Heck reactions. researchgate.net It acts as a solvent, a base, a ligand, and a precursor for the active catalyst, enabling a "green" reaction protocol that avoids volatile organic solvents and additional phosphine (B1218219) ligands. researchgate.netnih.govni.ac.rs

The mechanism for the formation of the active catalytic species involves the reaction of the diethanolamine component with the palladium(II) precursor, typically palladium(II) chloride (PdCl₂) or palladium(II) acetate (Pd(OAc)₂). researchgate.netnih.gov

Precatalyst Formation: Diethanolamine coordinates with the Pd(II) salt. For instance, with PdCl₂, two diethanolamine molecules displace the chloride ligands to form a stable square planar complex, trans-[PdCl₂(DEA)₂]. This complex acts as the precatalyst. researchgate.net

Active Species Generation (Pd(0)): The Pd(II) precatalyst is reduced in situ to the catalytically active Pd(0) species. This reduction can be facilitated by the amine itself or other components in the reaction mixture. The diethanolamine in the ionic liquid acts as both a ligand to stabilize the palladium center and a base to neutralize the HX generated during the catalytic cycle. nih.govni.ac.rs

Catalytic Cycle: Once the Pd(0) species is formed, the standard Heck catalytic cycle proceeds:

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl or vinyl halide (Ar-X).

Migratory Insertion: The alkene coordinates to the Pd(II) complex and then inserts into the Pd-Ar bond.

β-Hydride Elimination: A β-hydrogen is eliminated from the alkyl-palladium intermediate, forming the substituted alkene product and a hydrido-palladium complex.

Reductive Elimination: The base (diethanolamine) assists in the reductive elimination of HX, regenerating the Pd(0) catalyst. researchgate.net

The acetate anion plays a crucial role by acting as a base and potentially facilitating the displacement of other ligands from the palladium center. nih.gov

Kinetic Studies of this compound Mediated Reactions

Aldol Condensation: In amine-catalyzed aldol reactions, kinetic studies have often identified the carbon-carbon bond-forming step—the nucleophilic attack of the enamine on the acceptor carbonyl group—as the rate-limiting step. acs.orgnih.gov However, under certain conditions, the formation of the enamine can also be rate-limiting. nih.gov The reaction order with respect to the reactants depends on which step is the slowest. If C-C bond formation is rate-limiting, the reaction would be expected to be first order in both the enamine and the aldehyde acceptor.

Amidation: In the amidation reaction between a fatty acid methyl ester and diethanolamine, a kinetic study assumed a pseudo-homogeneous reaction model that was first-order for all species involved. nih.gov This simplification is often used when one reactant (like diethanolamine) is in significant excess.

Dehydrogenation: A kinetic study on the dehydrogenation of diethanolamine over a Raney-Cu catalyst proposed a kinetics model where the surface reaction on the catalyst was the rate-controlling step. researchgate.net This indicates that the rate is dependent on the concentration of diethanolamine adsorbed on the catalyst surface.

Heck Reaction: For the Heck reaction, the rate-limiting step can vary depending on the specific substrates, catalyst, and conditions. Often, either the initial oxidative addition of the aryl halide to the Pd(0) complex or the subsequent migratory insertion of the olefin is rate-determining. In systems using this compound ionic liquid, the complex interplay between the ionic liquid's role as solvent, base, and ligand influences the energy barriers of each step in the catalytic cycle.

The following table summarizes kinetic findings from various reactions involving diethanolamine.

Reaction TypeCatalyst/Mediator SystemIdentified/Proposed Rate-Limiting StepObserved/Assumed Reaction OrderReference
Aldol ReactionSecondary Amines (e.g., Diethanolamine)C-C bond formation (Enamine attack)First order in enamine and aldehyde acceptor acs.org, nih.gov
AmidationDiethanolamine and Sodium MethoxideNot explicitly determinedAssumed first order for all species nih.gov
DehydrogenationDiethanolamine over Raney-CuSurface reaction on the catalystFollows Langmuir-Hinshelwood kinetics researchgate.net
Mannich ReactionDiethanolamineNot explicitly determined in provided researchReaction orders determined for reactants acs.org

Activation Energy Calculations and Thermodynamic Considerations

The study of reaction kinetics and thermodynamics in systems containing diethanolamine and acetate is crucial for understanding reaction feasibility and spontaneity. While specific thermodynamic data for pure this compound is not extensively documented, valuable insights can be drawn from related systems, such as the amidation reactions of diethanolamine and its mixtures with acetate-containing ionic liquids.

Activation Energy

Activation energy (Ea) is a critical parameter in kinetics, representing the minimum energy required to initiate a chemical reaction. In the context of diethanolamine, studies have focused on its amidation reactions, which are vital for the synthesis of surfactants.

For the amidation of a fatty acid methyl ester with diethanolamine, the activation energies for the forward and backward reactions have been determined to be 77.12 kJ/mol and 71.17 kJ/mol, respectively. In a separate study involving the reaction of methyl ester and diethanolamine using a sulfuric acid catalyst, the activation energy was found to be 2464.87 cal/mol (approximately 10.31 kJ/mol). These values, while not directly pertaining to this compound, provide insight into the energy barriers for reactions involving the diethanolamine molecule.

Table 1: Activation Energies for Amidation Reactions of Diethanolamine
Reaction SystemActivation Energy (Forward)Activation Energy (Backward)
Fatty Acid Methyl Ester + Diethanolamine77.12 kJ/mol71.17 kJ/mol
Methyl Ester + Diethanolamine (H₂SO₄ catalyst)10.31 kJ/molN/A

Thermodynamic Considerations

Thermodynamic properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) determine the spontaneity and equilibrium of a reaction. Research on binary mixtures of diethanolamine (DEA) with the ionic liquid 1-butyl-3-methylimidazolium acetate provides relevant thermodynamic data. In these systems, properties including molar activation enthalpy (ΔH), molar activation entropy (ΔS), and molar activation Gibbs free energy (ΔG) have been calculated.

For the pure compound diethanolamine, the standard solid enthalpy of formation (ΔfH°solid) is reported as -493.8 ± 2.6 kJ/mol. Its solid phase heat capacity (Cp,solid) at 298.15 K is 137 J/mol·K. nist.gov Studies on aqueous solutions of diethanolamine have also determined standard partial molar heat capacities and volumes over various temperatures. researchgate.net For instance, the isobaric heat capacity of aqueous DEA solutions shows a temperature-dependent increase; for solutions with amine mass fractions of 0.2, 0.3, and 0.4, the average increase in heat capacity from 313.15 K to 353.15 K is 3.3%, 2.5%, and 3.9%, respectively. uva.es

Table 2: Selected Thermodynamic Properties of Diethanolamine
PropertyValueConditions
Standard Enthalpy of Formation (ΔfH°solid)-493.8 ± 2.6 kJ/molSolid phase
Constant Pressure Heat Capacity (Cp,solid)137 J/mol·KSolid phase, 298.15 K

These thermodynamic values are fundamental for reactor design and for controlling the conditions of chemical processes involving diethanolamine and acetate.

Interaction Mechanisms in Precursor Solutions

Diethanolamine (DEA) plays a significant role as a stabilizing agent in chemical solution deposition methods, particularly in the synthesis of complex oxide thin films like (K, Na)NbO₃ (KNN). In these precursor solutions, which often contain metal acetates, DEA engages in specific chemical interactions that are critical for achieving high-quality films.

Research employing Fourier transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) has elucidated the interaction mechanisms. It has been shown that in precursor solutions containing potassium acetate and sodium acetate, diethanolamine forms dative bonds with the nonhydrated metal acetates. A dative bond is a type of covalent bond in which both electrons in the shared pair come from the same atom, in this case, likely the nitrogen atom in DEA.

Furthermore, NMR analysis indicates that DEA can chelate the niobium precursor. Chelation is a type of bonding involving the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal atom. The diethanolamine molecule, with its central nitrogen atom and two hydroxyl groups, can act as a ligand, effectively wrapping around and bonding to the niobium ion.

This dual role of forming dative bonds with alkali acetates and chelating the niobium precursor allows DEA to function as a "bridge" that links the different metal precursors in the solution. This bridging mechanism is crucial for suppressing the volatilization of the alkali metal cations during the subsequent heating (pyrolysis) process. By keeping the metal precursors linked in a stable complex, DEA ensures a homogeneous distribution of elements, which is essential for forming the desired crystalline phase of the final KNN oxide film with outstanding electrical properties. nist.govresearchgate.net

Theoretical and Computational Studies of Diethanolamine Acetate

Quantum-Chemical Analysis of Molecular Structure and Reactivity

Quantum-chemical analyses are fundamental to understanding the intrinsic properties of a molecule. nih.gov These methods can provide insights into the geometric structure, electron distribution, and inherent reactivity.

Density Functional Theory (DFT) Calculations

A theoretical DFT study on diethanolamine (B148213) acetate (B1210297) would likely involve the optimization of the ion pair's geometry to find the most stable conformation. This would reveal how the acetate anion interacts with the protonated amine and the hydroxyl groups of the diethanolammonium cation through hydrogen bonding.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. ucl.ac.uk A small HOMO-LUMO gap generally suggests higher reactivity. ucl.ac.uk

While the principles of HOMO-LUMO analysis are well-established, specific values for the HOMO-LUMO gap of diethanolamine acetate have not been reported. A computational study would be required to calculate the energies of these frontier orbitals and to analyze their spatial distribution to predict the most likely sites for electrophilic and nucleophilic attack.

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions in various environments, such as in aqueous solutions. mdpi.com MD simulations have been used to investigate related systems, such as aqueous solutions of ethanolamines for CO2 capture and the behavior of other acetate-based ionic liquids. mdpi.comnih.gov

A dedicated MD simulation of this compound, for instance in an aqueous solution, could provide valuable information on its solvation structure, the dynamics of the diethanolammonium and acetate ions, and the extent of ion pairing versus dissociation. It would also allow for the calculation of important transport properties like diffusion coefficients and viscosity. Currently, such specific simulation data for this compound is absent from the literature.

Thermodynamic Modeling of Formation and Reaction Equilibria

Thermodynamic modeling allows for the prediction of the feasibility and extent of chemical reactions and phase equilibria. The formation of this compound from diethanolamine and acetic acid is an acid-base reaction. Thermodynamic data for diethanolamine, such as its enthalpy of formation and heat capacity, are available. nist.gov

However, a comprehensive thermodynamic model for the equilibrium of the diethanolamine-acetic acid system, which would provide equilibrium constants and reaction enthalpies for the formation of this compound under various conditions, has not been detailed in published research. Such a model would be crucial for understanding and optimizing processes involving this salt.

Theoretical Prediction of Coordination Behavior and Complex Stability

Diethanolamine is known to act as a ligand, coordinating with metal ions through its nitrogen and oxygen atoms. researchgate.net The formation of this compound results in a diethanolammonium cation, where the nitrogen is protonated. This protonation would significantly alter its coordination behavior compared to the neutral diethanolamine molecule.

Theoretical studies could predict how the diethanolammonium cation and the acetate anion might participate in the formation of metal complexes. DFT calculations, for example, could be used to model the structure of potential complexes and to estimate their stability. While the coordination chemistry of lanthanide ions with acetate and other ligands has been a subject of theoretical investigation, specific studies on the coordination complexes of this compound are lacking. rsc.org

Advanced Spectroscopic and Analytical Characterization of Diethanolamine Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of diethanolamine (B148213) acetate (B1210297) in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure and connectivity.

The ¹H (proton) and ¹³C NMR spectra of diethanolamine acetate are characterized by signals corresponding to the diethanolammonium cation and the acetate anion. In a typical analysis using a solvent like deuterium (B1214612) oxide (D₂O), the protonation of the amine nitrogen by acetic acid leads to shifts in the signals of the adjacent methylene (B1212753) groups compared to free diethanolamine.

The ¹H NMR spectrum is expected to show a singlet for the methyl protons of the acetate ion. The four methylene groups of the diethanolammonium cation, being chemically equivalent, would ideally present as two triplets. The protons on the carbons adjacent to the oxygen will be downfield compared to the protons on the carbons adjacent to the nitrogen.

In the ¹³C NMR spectrum, distinct signals are anticipated for the methyl and carboxylate carbons of the acetate ion. For the diethanolammonium cation, two signals are expected for the two sets of chemically equivalent methylene carbons.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Acetate CH₃~1.9~24
Acetate COO⁻-~182
Diethanolammonium HO-CH₂-~3.8~60
Diethanolammonium -CH₂-NH₂⁺-~3.2~52

Note: These are predicted values. Actual chemical shifts can vary based on solvent, concentration, and temperature.

To further confirm the structure and understand intermolecular interactions, advanced 2D NMR techniques can be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between the protons of the adjacent methylene groups in the diethanolammonium cation, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate the proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C signals for the methylene groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY can provide information about the spatial proximity of atoms. This could be used to study the conformation of the diethanolammonium cation and its interaction with the acetate anion in solution.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by analyzing its vibrational modes. jconsortium.com For this compound, the spectra would be a superposition of the vibrational modes of the diethanolammonium cation and the acetate anion.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups. A broad band in the region of 3400-3200 cm⁻¹ can be attributed to the O-H and N-H stretching vibrations. The C-H stretching vibrations of the methylene and methyl groups would appear in the 3000-2850 cm⁻¹ region. jconsortium.com

The most characteristic bands for the acetate ion are the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻), which are expected to appear around 1580 cm⁻¹ and 1415 cm⁻¹, respectively. Other important vibrations include C-N and C-O stretching, and various bending modes.

Raman spectroscopy provides complementary information to IR spectroscopy. upenn.edu The symmetric vibrations, such as the symmetric stretch of the carboxylate group, often give rise to strong signals in the Raman spectrum.

Expected Vibrational Mode Assignments for this compound

Wavenumber (cm⁻¹) Assignment Description
3400-3200ν(O-H), ν(N-H)O-H and N-H stretching
3000-2850ν(C-H)C-H stretching of CH₂ and CH₃ groups
~1580νₐ(COO⁻)Asymmetric COO⁻ stretching
1480-1440δ(CH₂)CH₂ scissoring
~1415νₛ(COO⁻)Symmetric COO⁻ stretching
1130-1030ν(C-N), ν(C-O)C-N and C-O stretching
~930δ(O-H)O-H bending
~650δ(COO⁻)COO⁻ bending

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions.

For this compound, electrospray ionization (ESI) would be a suitable technique. In positive ion mode, the spectrum would be dominated by the diethanolammonium cation [HN(CH₂CH₂OH)₂]⁺, with an expected m/z of 106.1. The fragmentation of this ion would likely proceed through the loss of water (H₂O) to give a fragment at m/z 88.1, or the loss of a hydroxyethyl (B10761427) group (-CH₂CH₂OH) to yield a fragment at m/z 61.0. Further fragmentation could involve the loss of ethylene (B1197577) (C₂H₄).

In negative ion mode, the acetate anion [CH₃COO]⁻ would be observed at an m/z of 59.0.

Expected Key Ions in the Mass Spectrum of this compound

m/z (Positive Mode) Proposed Fragment Description
106.1[M+H]⁺Protonated Diethanolamine
88.1[M+H - H₂O]⁺Loss of water
74.1[M+H - CH₂O]⁺Loss of formaldehyde
61.0[M+H - C₂H₅O]⁺Loss of hydroxyethyl group
m/z (Negative Mode) Proposed Fragment Description
59.0[CH₃COO]⁻Acetate ion

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from related substances or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of this compound. Given the polar nature of the compound, hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with an aqueous mobile phase could be employed. helixchrom.com Since this compound lacks a strong UV chromophore, detection can be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). helixchrom.com Alternatively, derivatization with a UV-active agent can be performed. rsc.org

Gas Chromatography (GC): Due to the low volatility of this compound, direct GC analysis is challenging. However, derivatization of the diethanolamine component to a more volatile species can allow for its quantification by GC, often with flame ionization detection (FID). scispace.com

Ion Chromatography (IC): Ion chromatography is an excellent method for the simultaneous determination of the diethanolammonium cation and the acetate anion. A cation exchange column would be used for the separation of the diethanolammonium ion, while an anion exchange column would be used for the acetate ion. Conductivity detection is typically employed.

These chromatographic methods, when properly validated, can provide accurate and precise measurements of the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of diethanolamine, often in complex matrices. Due to the lack of a strong native chromophore, direct UV detection of diethanolamine is challenging, necessitating either derivatization or the use of alternative detection methods like mass spectrometry (MS), refractive index (RI), or fluorescence detection after derivatization. thermofisher.comresearchgate.netwho.int

Methodologies and Research Findings: Several HPLC methods have been developed, often involving pre-column or in-situ derivatization to enhance detectability. A common approach is to react the secondary amine group of diethanolamine with a labeling agent. For instance, a micellar extraction procedure using the nonionic surfactant Triton X-114 has been employed for the in-situ derivatization of diethanolamine with dansyl chloride prior to HPLC analysis. rsc.org This method allows for simultaneous extraction and enrichment. rsc.org Another widely used derivatizing agent is 9-fluorenylmethyloxy-carbonyl chloride (FMOC-Cl), which reacts with amines to form highly fluorescent derivatives, enabling sensitive detection. jst.go.jp

For separation, both normal-phase and reversed-phase chromatography can be utilized. researchgate.net Mixed-mode columns, such as the Coresep 100, which operates on a cation-exchange mechanism, have proven effective for separating ethanolamines. helixchrom.com In a study determining the dehydrogenation products of diethanolamine, a VP-ODS reversed-phase column was used with an isocratic mobile phase of ammonium (B1175870) acetate and acetonitrile (B52724). nih.gov

The choice of mobile phase is critical and typically consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol (B129727). nih.govacs.orggoogle.com For mass spectrometry detection, volatile buffers such as ammonium acetate or ammonium formate (B1220265) are preferred. acs.orggoogle.com

The following table summarizes key parameters from various HPLC methods developed for the analysis of diethanolamine and related compounds.

ParameterMethod 1 (Derivatization with Dansyl Chloride) rsc.orgMethod 2 (Derivatization with FMOC-Cl) jst.go.jpMethod 3 (Analysis of Dehydrogenation Products) nih.govMethod 4 (General Analysis) google.com
Column Not SpecifiedNot SpecifiedVP-ODS (200 mm × 4.6 mm, 5 μm)Not Specified
Mobile Phase Not SpecifiedNot Specified0.03 mol/L ammonium acetate (pH 5.5)-acetonitrile (87:13, v/v)Isocratic acetonitrile and 5 mmol/L ammonium acetate (pH 3.7)
Detection Not SpecifiedFluorescence or Photodiode ArrayUV (235 nm)Tandem Mass Spectrometry (ESI+)
Limit of Detection (LOD) 0.57 μg/g0.100 μg/sample0.0897 mg/L (for iminodiacetic acid)0.1 mg/kg
Recovery 89.9% to 96.4%88% to 99%98.7% to 99.3% (for iminodiacetic acid)>90%
Relative Standard Deviation (RSD) 3.9% to 5.2%0.4% to 5.7%0.89% to 1.23% (for iminodiacetic acid)<5%

Gas Chromatography (GC)

Gas Chromatography (GC) is a robust and selective method for the determination of diethanolamine, particularly in matrices like cosmetics and industrial fatty acid diethanolamides. scispace.comnih.gov The technique typically employs a capillary column and a sensitive detector, most commonly a Flame Ionization Detector (FID), which offers excellent response to organic compounds. scispace.comnih.gov For enhanced sensitivity and selectivity, especially at trace levels, a Nitrogen-Phosphorus Detector (NPD) can be used. researchgate.net

Methodologies and Research Findings: A key challenge in the GC analysis of diethanolamine is its high polarity due to the amine and hydroxyl functional groups, which can lead to peak tailing and poor chromatographic performance. researchgate.net This is often addressed by using polar capillary columns specifically designed for amine analysis or by derivatization to reduce polarity. researchgate.net Successful separations have been achieved using wide-bore capillary columns such as methyl silicone (Rtx-1) or 95% dimethyl-5% diphenyl polysiloxane (SPB-5). scispace.comnih.gov Another effective stationary phase reported for the analysis of ethanolamines is Tenax-GC packing, which can provide sharp, well-separated peaks in a short analysis time. bre.com

Sample preparation is generally straightforward, involving dissolution in a suitable solvent like methanol before splitless injection into the GC system. nih.gov The GC method has been shown to be more selective than traditional titration methods, which can be affected by the presence of other basic compounds. scispace.com Validation studies have demonstrated high recovery rates, typically between 94% and 100%, for diethanolamine fortified in various fatty acid alkanolamides. scispace.comnih.gov

The table below details typical parameters used in the GC analysis of diethanolamine.

ParameterMethod Details scispace.comnih.gov
Instrumentation Gas Chromatograph with Flame Ionization Detection (FID)
Columns Wide-bore methyl silicone (Rtx-1) or 95% dimethyl-5% diphenyl polysiloxane (SPB-5) capillary columns
Sample Preparation Dissolution of sample in methanol
Injection Mode Splitless
Recovery Rate 94% to 100% in fatty acid dialkanolamides
Limit of Detection Approximately 0.05 µg/g

Ion Chromatography (IC)

Ion Chromatography (IC) is a powerful technique for the analysis of alkanolamines like diethanolamine, especially in aqueous and high-salinity matrices such as industrial wastewater and reaction solutions. thermofisher.comresearchgate.netlcms.cz The method relies on the separation of ions on a dedicated ion-exchange column followed by detection, typically by suppressed conductivity. researchgate.netgoogle.com For alkanolamines, which are weak bases, the analysis is performed in an acidic eluent. This protonates the amine group, converting the neutral diethanolamine molecule into a diethanolamine cation ((CH₂CH₂OH)₂NH₂⁺), which can then be retained and separated on a cation-exchange column. google.com

Methodologies and Research Findings: A common approach involves using a cation-exchange column, such as the Dionex Ionpac CS12A or CS11, with a methanesulfonic acid (MSA) eluent at a concentration of around 4.0 mM. researchgate.netlcms.czgoogle.com The separation of diethanolamine from high concentrations of other cations, such as sodium (Na⁺), can be effectively achieved under optimized conditions. researchgate.net The addition of an organic modifier like acetonitrile to the eluent can sometimes improve peak shape and resolution. nih.gov

While conductivity detection is common, its sensitivity for alkanolamines can be poor due to their low equivalent conductance. thermofisher.com Pulsed Amperometric Detection (PAD) offers an alternative with higher sensitivity. thermofisher.com IC methods for diethanolamine have been validated to show excellent linearity, with correlation coefficients often exceeding 0.999. researchgate.net The method is valued for its simplicity and speed, with separation times often under 20 minutes. researchgate.net

The following table summarizes typical conditions and performance metrics for the IC analysis of diethanolamine.

ParameterMethod Details researchgate.netgoogle.com
Instrumentation Ion Chromatograph with Suppressed Conductivity Detector
Column Dionex Ionpac™ CS12A Cation Chromatographic Column
Eluent 4.0 mM Methanesulfonic Acid (MSA)
Flow Rate 1.0 mL/min
Column Temperature 40 °C (313 K)
Detection Limit 14.37 μg/L
Recovery (Spiked Samples) 98.01% to 101.64%
Relative Standard Deviation (RSD) 1.20% to 1.58%

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective planar chromatography technique used for separating components of a mixture. chemistryhall.comaga-analytical.com.pl It is particularly useful for qualitative analysis, such as monitoring the progress of a chemical reaction or assessing the purity of a compound. chemistryhall.com The separation is based on the differential partitioning of compounds between a stationary phase (a thin layer of adsorbent material, usually silica (B1680970) gel, coated on a plate) and a mobile phase (a solvent or solvent mixture) that moves up the plate via capillary action. chemistryhall.comaga-analytical.com.pl

Application to this compound: While specific, detailed research findings on the TLC analysis of this compound are not extensively documented in readily available literature, the principles of the technique allow for its application. As this compound is a polar compound, a normal-phase TLC system would be appropriate, where the stationary phase (silica gel) is polar and the mobile phase is a less polar organic solvent mixture. aga-analytical.com.pl

The separation is quantified by the retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. chemistryhall.com Since this compound does not possess a chromophore for UV visualization, a post-chromatographic derivatization or staining step would be required for detection. nih.gov Reagents that react with amines or hydroxyl groups, such as ninhydrin (B49086) or potassium permanganate (B83412) stain, could be used to visualize the spot corresponding to this compound. TLC can effectively distinguish the starting materials from products in a synthesis, provided they have different polarities. chemistryhall.com

The basic components of a TLC system applicable to this compound analysis are outlined below.

ComponentDescription
Stationary Phase Silica gel coated on an aluminum or glass plate. chemistryhall.com
Mobile Phase A solvent mixture of appropriate polarity (e.g., mixtures of ethyl acetate, hexane, methanol, or dichloromethane) to achieve an Rf value typically between 0.2 and 0.8. chemistryhall.com
Application A small spot of a dilute solution of the sample is applied near the base of the plate. aga-analytical.com.pl
Development The plate is placed in a closed chamber containing the mobile phase, which ascends the plate by capillary action. chemistryhall.com
Visualization Staining with a chemical reagent (e.g., potassium permanganate, ninhydrin) followed by heating may be required. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. eag.comkratos.com The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material. eag.com

For this compound (C₆H₁₅NO₄), XPS can provide a detailed analysis of the carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s) core levels. The binding energy of the emitted photoelectrons is characteristic of the element and its chemical environment (oxidation state), allowing for the identification of functional groups. eag.comwhiterose.ac.uk

Expected Analysis of this compound:

Survey Scan: A survey scan would first be performed to identify all elements present on the surface (primarily C, N, and O) and determine their relative atomic concentrations. eag.comresearchgate.net

High-Resolution Scans: High-resolution scans of the C 1s, N 1s, and O 1s regions would reveal the specific chemical states. whiterose.ac.uk

C 1s Spectrum: The C 1s signal would be a complex envelope composed of multiple peaks corresponding to carbon atoms in different chemical environments. These can be deconvoluted to identify:

C-N bonds of the ethanolamine (B43304) backbone.

C-O bonds from the hydroxyl groups.

C-C bonds within the ethyl groups and the methyl group of the acetate.

O-C=O of the carboxylate group from the acetate anion. whiterose.ac.ukuic.edu

N 1s Spectrum: The N 1s spectrum would show a characteristic peak for the secondary amine (-NH-) group. The binding energy can be influenced by protonation; in its salt form with acetic acid, the amine is expected to be protonated (-NH₂⁺-), which typically shifts the N 1s binding energy to a higher value. whiterose.ac.ukuic.edu

O 1s Spectrum: The O 1s spectrum would be expected to show at least two distinct chemical states that can be resolved:

Oxygen in the hydroxyl (-OH) groups of the diethanolamine moiety.

Oxygen atoms in the carboxylate (-COO⁻) group of the acetate, which are chemically equivalent. whiterose.ac.uk

The following table presents the expected binding energy ranges for the functional groups in this compound, based on typical values for organic compounds containing these moieties.

Core LevelFunctional GroupExpected Binding Energy (eV) Range
C 1s C-C, C-H~284.8 - 285.0
C-N, C-O~286.0 - 287.0
O-C=O (Carboxylate)~288.5 - 289.0
N 1s -NH₂⁺- (Protonated Amine)~401.0 - 402.0
O 1s C-O-H (Hydroxyl)~532.5 - 533.5
O=C-O⁻ (Carboxylate)~531.0 - 532.0

Thermal Analysis (TGA, DSC) for Decomposition and Phase Transitions

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for characterizing the thermal stability, decomposition profile, and phase transitions of materials like this compound. nih.gov TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the detection of transitions like melting and decomposition. nih.govtainstruments.com

Thermogravimetric Analysis (TGA): TGA of diethanolamine reveals that it is a volatile compound that undergoes thermal degradation at elevated temperatures. researchgate.net In an anaerobic atmosphere, pure diethanolamine has been reported to completely volatilize in the temperature range of 100-240°C. researchgate.net The thermal degradation mechanism is complex and may involve an intramolecular proton transfer from a hydroxyl group to the amine, leading to the cleavage of the C-N bond and the formation of products such as monoethanolamine and ethylene oxide. researchgate.net For this compound, the TGA profile would be expected to show the decomposition of the salt, likely involving the initial loss of acetic acid followed by the decomposition of the diethanolamine moiety.

Differential Scanning Calorimetry (DSC): DSC is used to identify the temperatures of phase transitions. For this compound, a key transition is melting. Pure diethanolamine is a solid at room temperature with a melting point of approximately 28°C. microkat.gr The acetate salt form also has a distinct melting point, which has been reported to be 55°C. cas.org A DSC thermogram would show an endothermic peak corresponding to this melting event. tainstruments.com The DSC scan could also reveal other thermal events, such as glass transitions or the onset of decomposition, which would appear as endothermic or exothermic deviations from the baseline. researchgate.net

The table below summarizes the key thermal properties of diethanolamine and its acetate salt.

CompoundAnalytical TechniqueThermal EventTemperature/Range
DiethanolamineDSCMelting Point~28 °C microkat.gr
DiethanolamineTGAVolatilization/Decomposition100 - 240 °C (in anaerobic atmosphere) researchgate.net
This compoundDSCMelting Point55 °C cas.org

Coordination Chemistry of Diethanolamine Acetate

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving diethanolamine (B148213) and acetate (B1210297) moieties typically occurs through the reaction of a suitable metal salt, often a metal acetate, with diethanolamine in an appropriate solvent. The resulting coordination compounds can be isolated as crystalline solids and are characterized using a suite of analytical techniques to determine their structure, composition, and physicochemical properties.

Commonly, an alcoholic solution of a metal acetate, such as zinc acetate dihydrate [Zn(OAc)₂·2H₂O] or copper(II) acetate, is mixed with diethanolamine. nih.govresearchgate.net The reaction mixture may be heated to facilitate the complexation. rasayanjournal.co.in The resulting solid complexes are then isolated by filtration, washed, and dried. nih.gov Characterization is crucial to confirm the structure of the newly formed compounds. Techniques such as Fourier-transform infrared (FTIR) spectroscopy are used to identify the coordination of the diethanolamine and acetate groups to the metal center by observing shifts in the characteristic vibrational frequencies of N-H, O-H, and C=O bonds. researchgate.net Elemental analysis provides the empirical formula, while single-crystal X-ray diffraction offers unambiguous determination of the molecular structure, including bond lengths and angles. researchgate.netnih.gov Other methods like UV-visible spectroscopy and magnetic susceptibility measurements provide insights into the electronic structure and geometry of the metal center. nih.gov

For instance, the reaction of zinc acetate dihydrate with diethanolamine yields a complex, [Zn(OAc)₂(H₂DEA)], where diethanolamine acts as a neutral tridentate ligand. researchgate.net Similarly, complexes of other transition metals like Co(II) and Fe(III) have been prepared using diethanolamine in conjunction with other ligands like acetylacetone, demonstrating the versatility of diethanolamine in forming stable coordination compounds. researchgate.net

Chelation Behavior with Transition Metal Ions (e.g., Pd(II), Cu(II))

Diethanolamine is an effective chelating agent, capable of binding to a single metal ion through multiple donor sites to form stable ring structures. This multidentate coordination, known as chelation, is a defining feature of its interaction with transition metal ions. The nitrogen atom of the amine group and the two oxygen atoms of the hydroxyl groups can all coordinate to a metal center.

This chelating ability leads to the formation of highly stable five-membered rings, which are thermodynamically favored. researchgate.net In the case of the [Zn(OAc)₂(H₂DEA)] complex, the diethanolamine ligand binds to the zinc atom via the nitrogen and both oxygen atoms, forming two stable five-membered chelate rings. researchgate.net This tridentate coordination mode is a common feature of diethanolamine in its metal complexes.

With copper(II), diethanolamine and its derivatives also form stable chelate complexes. The interaction between Cu(II) ions and chelating ligands is often a rapid pre-equilibrium step that precedes further reaction. nih.gov The stability of these complexes is crucial for their application, for example, in creating stable antibacterial coatings where the chelation of copper by polysaccharide chains is a key factor. mdpi.com While direct studies on diethanolamine acetate with palladium are less common in the provided literature, diethanolamine itself has been shown to coordinate with Pd(II) to form complexes such as trans-[PdCl₂(DEA)₂], which can act as a precatalyst in chemical reactions. researchgate.net This indicates a clear coordination behavior with palladium, where diethanolamine functions as a ligand.

The table below summarizes the observed chelation behavior of diethanolamine with select transition metals.

Metal IonLigandCoordination ModeResulting Structure
Zn(II)DiethanolamineTridentate (N, O, O')Two five-membered chelate rings
Cu(II)Diethanolamine DerivativesBidentate or TridentateStable chelate complexes
Pd(II)DiethanolamineBidentate (N, O)Forms stable complexes like trans-[PdCl₂(DEA)₂]

Structural Analysis of Coordination Compounds (e.g., EXAFS)

Determining the precise local coordination environment of the metal ion in these complexes is essential for understanding their properties. While single-crystal X-ray diffraction is the definitive method for solid-state structures, it is not always feasible, especially for non-crystalline materials or species in solution. In such cases, Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful alternative. semanticscholar.orgnih.gov

EXAFS is a technique that provides information about the local atomic structure around a specific element. By analyzing the fine structure on the high-energy side of an X-ray absorption edge, one can determine the coordination number (the number of nearest neighbors), the interatomic distances, and the degree of local disorder for the shells of atoms surrounding the absorbing atom. nih.govresearchgate.net

For coordination compounds, EXAFS can be used to probe the immediate environment of the central metal ion. For example, in studies of lanthanide-EDTA complexes, EXAFS was used to determine that the metal ions were 9-coordinate, with six atoms from the EDTA ligand and three from water molecules. nih.gov This technique successfully identified the average first-shell coordination distances, which showed a decrease across the lanthanide series. nih.gov Similarly, EXAFS has been applied to study the structure of Ni(II) complexes in aqueous solutions, revealing the molecular geometry and bonding details of the distinct species present. semanticscholar.org Although specific EXAFS studies on this compound complexes are not detailed in the provided search results, the methodology is directly applicable and would be expected to reveal key structural parameters as summarized in the table below.

Structural ParameterInformation Provided by EXAFS
Coordination Number (CN)The number of atoms directly bonded to the central metal ion.
Interatomic Distance (R)The precise bond lengths between the metal and the donor atoms (N, O).
Debye-Waller Factor (σ²)A measure of the static and thermal disorder in the coordination shell.

Role of this compound as a Ligand in Homogeneous Systems

In homogeneous systems, where the catalyst and reactants are in the same phase (typically a liquid), ligands play a critical role in stabilizing the metal center, modifying its reactivity, and influencing the outcome of the reaction. Diethanolamine and its derivatives can serve as effective ligands in homogeneous catalysis.

A notable example is the use of diethanolamine in the palladium-catalyzed Heck reaction, a cornerstone of carbon-carbon bond formation in organic synthesis. researchgate.net In this context, diethanolamine-based ionic liquids have been shown to act as more than just a solvent. They also function as a base, a mobile support for the active palladium species, and, crucially, as a coordinating ligand. researchgate.net The coordination of diethanolamine to the Pd(II) precatalyst, forming a complex like trans-[PdCl₂(DEA)₂], helps to stabilize the catalyst and increase its solubility and stability during the reaction. researchgate.net This multi-faceted role of the diethanolamine ligand is key to developing greener and more efficient catalytic protocols by eliminating the need for additional solvents, ligands, or bases. researchgate.net The ligand's ability to cooperate with the metal center is a central theme in modern homogeneous catalysis. mdpi.com

Investigation of Dative Bond Formation and Supramolecular Interactions

The formation of a coordination complex is fundamentally based on the creation of dative covalent bonds (or coordinate bonds) between the ligand (the Lewis base, electron-pair donor) and the metal ion (the Lewis acid, electron-pair acceptor). researchgate.net In this compound complexes, the lone pairs of electrons on the nitrogen and oxygen atoms of the diethanolamine are donated to the vacant orbitals of the transition metal ion to form these dative bonds. FTIR analysis has been used to indicate the formation of dative bonds between diethanolamine and metal acetates.

Beyond the formation of discrete molecules, these dative bonds and other non-covalent forces direct the assembly of more complex architectures. This is the realm of supramolecular chemistry, which studies systems composed of multiple molecules held together by intermolecular forces. Hydrogen bonding is a particularly important interaction in the supramolecular chemistry of diethanolamine complexes. The N-H and O-H groups of the diethanolamine ligand can act as hydrogen bond donors, while the oxygen atoms of the hydroxyl and acetate groups can act as acceptors.

Catalytic Applications of Diethanolamine Acetate in Chemical Synthesis

Diethanolamine (B148213) Acetate (B1210297) as a Bifunctional Catalyst in Organic Reactions

The catalytic activity of diethanolamine acetate is significantly enhanced by its bifunctional nature. The molecule possesses both a nucleophilic secondary amine and hydrogen-bond-donating hydroxyl groups. This combination allows it to activate multiple reacting species simultaneously, often leading to enhanced reaction rates and selectivities.

A prime example of its bifunctional catalysis is in the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene (B1212753) compound. nih.govnih.govresearchgate.net In this reaction, the amine group of diethanolamine can act as a base to deprotonate the active methylene compound, generating a nucleophilic enolate. Simultaneously, the hydroxyl groups can activate the carbonyl compound by forming hydrogen bonds, increasing its electrophilicity. This dual activation facilitates the nucleophilic attack and subsequent dehydration to form the α,β-unsaturated product. organic-chemistry.org This cooperative mechanism, where both acidic (Lewis acid-like interaction via hydrogen bonding) and basic sites are present in one molecule, is a hallmark of bifunctional catalysis. nih.govrsc.org

Research has demonstrated the efficacy of amine-based catalysts in these condensations. While specific studies focusing solely on the acetate salt are detailed in the context of broader applications, the principle of bifunctionality is central. The presence of both amine and hydroxyl groups within the diethanolamine moiety is the key driver of its catalytic prowess in reactions requiring cooperative acid-base action. nih.govcyclohexylamine.net

Catalysis in the Synthesis of Fine Chemicals and Intermediates

The synthesis of fine chemicals—complex, pure substances produced in relatively low volumes for specialized applications—often requires highly selective and efficient catalytic methods. mdpi.comresearchgate.netmdpi.com Diethanolamine and its derivatives serve as effective catalysts in producing valuable intermediates for pharmaceuticals and functional polymers. researchgate.netcyclohexylamine.netresearchgate.net

One significant application is in multicomponent reactions (MCRs), such as the Hantzsch synthesis of polyhydroquinolines. heteroletters.org These reactions are highly atom-economical and are used to build complex molecular scaffolds from simple precursors in a single step. In a typical Hantzsch reaction involving an aldehyde, a β-ketoester, a 1,3-dione, and an ammonium (B1175870) source (like ammonium acetate), an amine catalyst can facilitate multiple steps of the reaction cascade. While studies may use ammonium acetate as a reagent, the catalytic cycle often involves amine-mediated condensations and cyclizations. The role of this compound in similar one-pot syntheses would be to catalyze the formation of key intermediates, leading to medicinally relevant heterocyclic structures like dihydropyridines, which are known for their cardiovascular and other biological activities. heteroletters.org

The table below illustrates the catalytic performance in a representative Knoevenagel condensation reaction, a common process in fine chemical synthesis.

Aldehyde SubstrateActive Methylene CompoundProductYield (%)Reaction Time (min)
BenzaldehydeMalononitrile2-Benzylidenemalononitrile9510
4-ChlorobenzaldehydeMalononitrile2-(4-Chlorobenzylidene)malononitrile985
4-NitrobenzaldehydeMalononitrile2-(4-Nitrobenzylidene)malononitrile995
4-MethoxybenzaldehydeEthyl CyanoacetateEthyl 2-cyano-3-(4-methoxyphenyl)acrylate9215

This table is illustrative of typical results for amine-catalyzed Knoevenagel condensations, demonstrating high efficiency.

Role as Precatalyst-Precursor and Reaction Medium in Green Chemistry Protocols

In line with the principles of green chemistry, which advocate for the reduction of waste and use of benign substances, diethanolamine-based ionic liquids have been developed as effective and sustainable reaction media. nih.govnih.gov Research has shown that a system involving this compound can function as a precatalyst-precursor and the reaction medium for the palladium-catalyzed Heck reaction. researchgate.net

The Heck reaction is a cornerstone of cross-coupling chemistry, forming a substituted alkene from an unsaturated halide and an alkene. Traditionally, this reaction requires a palladium catalyst, a phosphine (B1218219) ligand, a base, and an organic solvent. A greener protocol utilizes diethanolamine and its acetate salt, where it performs multiple roles:

Reaction Medium: It replaces volatile and often toxic organic solvents.

Base: It neutralizes the hydrogen halide formed during the reaction.

Ligand: The diethanolamine coordinates with the palladium center, stabilizing the active catalytic species.

Precatalyst-Precursor: It facilitates the dissolution of the palladium(II) precatalyst and aids in its reduction to the active palladium(0) species. researchgate.net

Specifically, the well-defined complex trans-[PdCl₂(DEA)₂] has been used as an effective precatalyst in a this compound ([DEA][HAc]) medium. researchgate.net This integrated system simplifies the reaction setup, reduces waste by eliminating the need for additional solvents and ligands, and allows for easier product isolation. researchgate.net

The table below summarizes the results for a palladium-catalyzed Heck reaction using a this compound medium. researchgate.net

Aryl HalideAlkeneProductYield (%)
Iodobenzene (B50100)Methyl methacrylateMethyl 3-phenyl-2-methylpropenoate95
4-IodoanisoleMethyl methacrylateMethyl 3-(4-methoxyphenyl)-2-methylpropenoate98
BromobenzeneMethyl methacrylateMethyl 3-phenyl-2-methylpropenoate85

Heterogeneous Catalysis Using this compound Derivatives

While this compound itself is a homogeneous catalyst, its derivatives can be immobilized onto solid supports to create heterogeneous catalysts. acs.org Heterogeneous catalysts are highly desirable in industrial processes because they can be easily separated from the reaction mixture, enabling continuous operations and simplifying product purification. researchgate.netco99.net

For instance, diethanolamine can be chemically grafted onto the surface of materials like silica (B1680970) or polymers. The resulting solid material, which contains the bifunctional amine-alcohol groups, can then be used as a solid-base catalyst. While direct examples of immobilized this compound are not widely reported, the principle extends to the amine itself. These supported catalysts have been shown to be effective in reactions like the Knoevenagel condensation. nih.gov Another approach involves incorporating diethanolamine-like functionalities into the structure of Metal-Organic Frameworks (MOFs), creating highly porous materials with well-defined active sites for catalysis. nih.gov

Furthermore, solid catalysts such as magnesium carbonate (MgCO₃) and calcium carbonate (CaCO₃) have been used to accelerate CO₂ absorption by diethanolamine solutions, a process relevant to carbon capture technologies. researchgate.netco99.net In this context, the solid material acts as a heterogeneous catalyst for the chemical absorption process, demonstrating how diethanolamine systems can be integrated with solid catalysts. researchgate.netco99.net

Studies on Catalyst Reusability and Deactivation

A critical factor for the industrial viability of any catalyst is its stability and reusability. researchgate.net For homogeneous catalysts like this compound, recovery can be challenging. However, when used as an ionic liquid medium in reactions like the Heck coupling, the palladium-diethanolamine system has demonstrated good reusability. researchgate.net Studies have shown that the catalytic system can be recycled and reused for up to five cycles with only a minor loss of activity. researchgate.net

Catalyst deactivation is the loss of catalytic activity and/or selectivity over time. rsc.orgmdpi.commdpi.com The mechanisms of deactivation are varied and can be chemical, thermal, or mechanical. mdpi.com For an amine-based catalyst like this compound, potential deactivation pathways could include:

Poisoning: Strong acids or other reactive species in the feedstock could react irreversibly with the amine group, neutralizing its basicity. researchgate.netmdpi.com

Fouling: High molecular weight byproducts or polymers could deposit on the catalyst, blocking the active sites. researchgate.net This is particularly relevant in condensation reactions.

Thermal Degradation: At elevated temperatures, the compound itself may decompose.

The table below shows the reusability of the PdCl₂/diethanolamine acetate catalytic system in the Heck reaction between iodobenzene and methyl methacrylate. researchgate.net

CycleProduct Yield (%)
195
294
392
491
590

This consistent performance highlights the robustness of the catalytic system under the studied conditions, making it a promising candidate for more sustainable chemical processes.

Diethanolamine Acetate in Advanced Materials Science Research

Formulation and Characterization of Deep Eutectic Solvents (DES)

Diethanolamine (B148213) is utilized as a hydrogen bond donor (HBD) in the formulation of deep eutectic solvents (DESs), a class of ionic liquid analogues with potential applications in sustainable chemistry. These solvents are created by mixing diethanolamine with various quaternary ammonium (B1175870) salts, which act as hydrogen bond acceptors (HBAs). The formation of a DES is characterized by a significant depression in the melting point of the mixture compared to its individual components, a result of the hydrogen bond network established between the donor and acceptor. morpholine.ccopenrepository.com

The physicochemical properties of diethanolamine-based DESs, such as density, viscosity, and refractive index, can be tailored by altering the HBA, the molar ratio of the components, and the temperature. morpholine.ccresearchgate.net For instance, studies have shown a linear decrease in the refractive index of these DESs with increasing temperature. Furthermore, the viscosity is influenced by the cohesive energy of the hydrogen bond donors and the extent of electrostatic and van der Waals interactions between the DES components. researchgate.net

{ "type": "table", "title": "Physicochemical Properties of Diethanolamine-Based DES", "data": [ { "Property": "Melting Point", "Observation": "Significant depression compared to individual components.", "Influencing Factors": "Molar ratio of HBA to HBD, specific components used." }, { "Property": "Density", "Observation": "Measured in temperature ranges from 298.15 to 358.15 K.", "Influencing Factors": "Temperature, composition." }, { "Property": "Viscosity", "Observation": "Varies significantly; increasing the amount of HBD generally reduces viscosity.", "Influencing Factors": "Chemical nature of components, molar ratio, water content, temperature." }, { "Property": "Refractive Index", "Observation": "Linearly decreases with increasing temperature.", "Influencing Factors": "Temperature, molar ratio of HBA to HBD." } ] }

Solvation Properties and Intermolecular Interactions in DES

The functionality of diethanolamine-based DESs is fundamentally governed by their solvation characteristics and the intermolecular forces at play. The primary interaction responsible for the formation of these solvents is hydrogen bonding between the hydroxyl groups of diethanolamine (the HBD) and the anion of the salt (the HBA). morpholine.ccresearchgate.net These hydrogen bonds, along with electrostatic and van der Waals forces, create a unique solvent environment. researchgate.net

Role in Polymerization Chemistry

Diethanolamine and its derivatives play a significant role in polymerization chemistry, acting as monomers, crosslinking agents, and key components in the synthesis of specialized chain transfer agents. Its bifunctional nature, containing both secondary amine and hydroxyl groups, allows it to be incorporated into various polymer backbones and architectures. morpholine.ccresearchgate.net

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

In the field of controlled radical polymerization, a novel dithiocarbamate-type RAFT agent has been synthesized using diethanolamine as the Z group, named the DEA RAFT agent. ias.ac.in This development allows for the controlled synthesis of polymers with functional hydroxyl (-OH) end groups. The DEA RAFT agent has been successfully employed in the polymerization of styrene, initiated by AIBN, to produce polystyrene (PS) with predetermined molecular weights and narrow molecular weight distributions. ias.ac.inresearchgate.net

The controlled nature of the polymerization is evidenced by the linear increase in molecular weight over time and the low polydispersity index (PDI) of the resulting polymers. researchgate.net This method provides a pathway to well-defined functional polymers, where the diethanolamine moiety is integral to the chain transfer agent that controls the polymerization process. ias.ac.in

{ "type": "table", "title": "Results of Styrene Polymerization using DEA RAFT Agent", "data": [ { "Parameter": "Average Molecular Weight (g/mol)", "Value": "37,113 to 43,183", "Significance": "Consistent with calculated theoretical values, indicating good control over polymer growth." }, { "Parameter": "Polydispersity Index (PDI)", "Value": "1.42 to 1.44", "Significance": "Values indicate a narrow molecular weight distribution, a hallmark of a controlled polymerization process." } ] }

Synthesis of Novel Polymeric Materials

Diethanolamine serves as a crucial building block in the synthesis of a variety of novel polymeric materials. It is used as a chain terminator or crosslinking agent to tailor the mechanical properties of polyurethane and epoxy resins. morpholine.cc

Furthermore, diethanolamine is used to synthesize diethanolamides from vegetable oils, such as palm oil and coconut oil. These diethanolamides function as bio-based polyols. chemistry-chemists.comrsc.org For example, a highly functional biopolyol derived from coconut oil and diethanolamine has been synthesized through amidation reactions. This biopolyol is then used as a reactant in the formulation of rigid poly(urethane-urea) hybrid foams. rsc.org The incorporation of diethanolamine introduces hydroxyl groups that are essential for the subsequent polyurethane-forming reaction. chemistry-chemists.com

Application in Precursor Solutions for Advanced Thin Film Synthesis

Diethanolamine is widely used as a modifying ligand and stabilizer in precursor solutions for the synthesis of advanced thin films via the sol-gel method. utwente.nlresearchgate.net The sol-gel process involves the transition of a solution (sol) into a solid network (gel) and is a versatile method for producing metal oxide films. azonano.comnih.gov In this context, diethanolamine's chelating properties are critical. Its amine and hydroxyl groups can coordinate with metal atoms in the precursor, such as zinc acetate (B1210297) or titanium alkoxides, preventing uncontrolled hydrolysis and rapid precipitation. researchgate.netnih.gov

This stabilizing effect is crucial for preparing homogeneous and stable precursor solutions, which is a prerequisite for depositing high-quality, uniform thin films. nih.gov For example, diethanolamine has been used as a chelating agent in the non-aqueous sol-gel synthesis of vanadium-doped TiO2 films and as a stabilizer in precursor solutions for ZnO films. researchgate.netnih.gov

Control of Metal Cation Volatilization and Film Morphology

The addition of diethanolamine to precursor solutions offers significant control over the final morphology and properties of the synthesized thin films. By acting as a chelating agent, diethanolamine stabilizes metal cations within the sol, preventing their premature reaction and ensuring a more ordered deposition process. utwente.nlnih.gov This stabilization is key to managing the growth of nanoparticles within the film.

In the synthesis of silver/titanium dioxide (Ag/TiO2) composite films, diethanolamine acts not only as a stabilizer but also as a reducing agent, leading to the formation of metallic Ag clusters in the sol. researchgate.net During subsequent heat treatment, the growth of these clusters is limited, resulting in smaller, more uniformly distributed Ag nanoparticles in the final film compared to films made without diethanolamine. researchgate.net This ability to control particle size and distribution is a critical aspect of tuning the optical and catalytic properties of advanced thin films. Similarly, in ZnO film synthesis, diethanolamine helps to form stable complexes with zinc ions, leading to more uniform film structures. nih.gov

Incorporation into Polymeric Blend Membranes for Gas Separation

Following a comprehensive review of scientific literature and research databases, it has been determined that there is a notable absence of specific studies on the incorporation of diethanolamine acetate into polymeric blend membranes for gas separation. While research exists on the use of the related compound, diethanolamine (DEA), as an amine-based carrier in facilitated transport membranes for CO2 capture, specific data and detailed research findings on the performance of this compound within a polymeric membrane matrix are not presently available in the reviewed sources.

The existing body of research on gas separation membranes extensively covers various polymeric materials and additives. For instance, studies have investigated the blending of glassy and rubbery polymers to optimize the trade-off between permeability and selectivity. The addition of amines, such as diethanolamine, to these polymer blends has been shown to enhance the separation of acidic gases like CO2 through a facilitated transport mechanism. In this mechanism, the amine groups reversibly react with CO2, increasing its transport rate across the membrane.

However, the specific use of this compound for this purpose is not documented in the available scientific literature. This compound, as an ionic liquid or a salt, would be expected to have different physical and chemical properties compared to diethanolamine, including its solubility in polymer matrices and its reactivity with CO2. Without dedicated research, any discussion on its effect on membrane performance would be speculative.

Therefore, this article cannot provide detailed research findings or data tables on the incorporation of this compound into polymeric blend membranes for gas separation, as per the strict requirement for scientifically accurate and source-based content. Further research in this specific area is required to elucidate the potential benefits and drawbacks of using this compound in this application.

Environmental Chemical Research and Degradation Studies of Diethanolamine Acetate

Mechanisms of Environmental Degradation

The breakdown of diethanolamine (B148213) in the environment can occur through several mechanisms, broadly categorized into oxidative and anaerobic pathways. These processes involve complex chemical reactions that transform the parent compound into various intermediate and final products.

Oxidative degradation is a significant pathway for the transformation of diethanolamine in the environment, often accelerated by the presence of oxygen, UV light, and other oxidizing agents. Advanced Oxidation Processes (AOPs) are frequently studied to understand and enhance these degradation mechanisms for wastewater treatment.

One prominent oxidative method is the UV/H₂O₂ process, where the photolysis of hydrogen peroxide (H₂O₂) generates highly reactive hydroxyl radicals (•OH). aidic.itresearchgate.net These radicals are powerful oxidizing agents that can initiate the degradation of diethanolamine. researchgate.net The efficiency of this process is influenced by factors such as the initial concentrations of DEA and H₂O₂, pH, and temperature. aidic.it As the concentration of H₂O₂ increases, the production of hydroxyl radicals also increases, leading to a faster degradation rate up to a certain point. aidic.it However, an excessive concentration of H₂O₂ can lead to a decrease in efficiency as the hydroxyl radicals may react with the excess H₂O₂ instead of the target DEA molecules. researchgate.net

Another significant oxidative pathway involves the use of Fenton's reagent (Fe²⁺/H₂O₂). unito.it This system also generates hydroxyl radicals and has been shown to be effective in the partial degradation of diethanolamine. unito.it The initial stages of this process are believed to involve the oxidation of the carbon chains in the DEA molecule, potentially leading to the formation of carboxylic acids like glycine (B1666218) as intermediates. unito.it The effectiveness of the Fenton process is highly dependent on pH, with optimal results typically observed in acidic conditions around pH 3. unito.it

Studies have also investigated the oxidative degradation induced by flue gas impurities like nitrogen dioxide (NO₂) and oxygen. scholaris.ca These reactions can lead to a variety of degradation products through complex reaction pathways. scholaris.ca

In environments devoid of oxygen, anaerobic degradation becomes the primary breakdown mechanism. Research has demonstrated that diethanolamine can be biodegraded under anoxic conditions by specific microbial communities. A bacterial strain has been isolated from river sediments that is capable of utilizing diethanolamine as its sole carbon and energy source with nitrate (B79036) serving as the electron acceptor. nih.gov

This process is a form of anaerobic respiration where nitrate is reduced while diethanolamine is oxidized. The bacterium was also capable of degrading related compounds such as monoethanolamine and triethanolamine (B1662121), and interestingly, growth on diethanolamine was observed to be faster in the absence of oxygen than in its presence. nih.gov This indicates an efficient metabolic pathway for the anaerobic breakdown of ethanolamines in nitrate-rich anoxic environments. nih.gov

Identification and Characterization of Degradation Products

In studies of oxidative degradation induced by nitrogen dioxide and dissolved metals, a significant number of products have been identified. scholaris.ca Similarly, research on degradation in the presence of carbon dioxide has also revealed several key products. ubc.ca

The table below summarizes some of the degradation products that have been identified in various studies.

Degradation ProductAbbreviationDegradation Condition/Study
MonoethanolamineMEAOxidative degradation with NO₂ scholaris.ca
MethyldiethanolamineMDEAOxidative degradation with NO₂ scholaris.ca
N,N-Bis(2-hydroxyethyl)glycineBicineOxidative degradation with NO₂ scholaris.ca
Ammonia-Oxidative degradation with NO₂ scholaris.ca
Formate (B1220265)-Oxidative degradation with NO₂ scholaris.ca
Acetate (B1210297)-Oxidative degradation with NO₂ scholaris.ca
Glycolate-Oxidative degradation with NO₂ scholaris.ca
Oxalate-Oxidative degradation with NO₂ scholaris.ca
3-(2-Hydroxyethyl)-2-oxazolidoneHEODCO₂ degradation ubc.ca, Oxidative scholaris.ca
1-(2-Hydroxyethyl)-2-imidazolidoneTHEEDCO₂ degradation ubc.ca
N,N'-bis(2-hydroxyethyl)piperazineBHEPCO₂ degradation ubc.ca, Oxidative scholaris.ca
N,N-Bis(2-hydroxyethyl)formamide-Oxidative degradation with NO₂ scholaris.ca
Glycine-Fenton's reagent degradation unito.it
Formamide-CO₂ induced degradation core.ac.uk
N-(hydroxyethyl) ethylenediamine-CO₂ induced degradation core.ac.uk
Oxazolidone-CO₂ induced degradation core.ac.uk

Theoretical Modeling of Environmental Fate

Theoretical models are essential tools for predicting the environmental fate of chemicals, describing how they move and are transformed in different environmental compartments like air, water, and soil. elsevierpure.comresearchgate.net These models integrate data on a chemical's physical properties and degradation rates to estimate its persistence, distribution, and potential for exposure. researchgate.net For diethanolamine, while specific comprehensive fate models for the acetate salt are not widely documented, models can be parameterized using available data for the diethanolamine molecule.

Environmental fate models can range from simple, spatially-averaged multimedia compartmental models (MCMs) to more complex, spatiotemporally resolved models like spatial river/watershed models (SRWMs). mdpi.com The choice of model depends on the specific assessment goals. researchgate.net Key parameters required for these models include partition coefficients, such as the soil organic carbon-water partitioning coefficient (Koc), and degradation rates, often expressed as a half-life. santos.comnih.gov

For diethanolamine, some of these key parameters have been calculated. The Koc value, which indicates the tendency of a chemical to adsorb to soil and sediment, has been calculated to be 10 for the charged molecule at pH values between 5 and 8. santos.com This low value suggests that diethanolamine is not expected to adsorb significantly to soil or sediment and is likely to be highly mobile in these environments. santos.com The bioconcentration factor (BCF), an indicator of a chemical's potential to accumulate in aquatic organisms, has been estimated to be 2.3, suggesting that bioaccumulation is not expected. santos.com

Furthermore, diethanolamine is considered to be readily biodegradable, with studies showing 93% degradation after 28 days in a standard test. santos.com This rapid biodegradation means its environmental persistence is low. santos.com This type of experimental data is vital for developing and validating predictive models for environmental fate and persistence. nih.gov Frameworks like the PROduction-To-EXposure (PROTEX) model integrate modules for chemical emissions, environmental fate, and exposure to provide a holistic risk assessment. nih.gov

Future Research Directions and Emerging Areas for Diethanolamine Acetate

Exploration of Novel Synthetic Pathways

The traditional synthesis of diethanolamine (B148213) acetate (B1210297) typically involves the reaction of diethanolamine with acetic acid. However, future research is geared towards developing more efficient, sustainable, and atom-economical synthetic routes.

Enzymatic and Biocatalytic Approaches: A promising avenue lies in the use of enzymes and biocatalysts. Lipases, for instance, have been successfully employed in the synthesis of N-acylethanolamines through the direct aminolysis of esters under mild conditions nih.govcore.ac.uk. This biocatalytic approach offers high selectivity and avoids the need for protecting groups, making it an environmentally friendly alternative to conventional chemical methods nih.gov. Research into identifying or engineering enzymes that can efficiently catalyze the acetylation of diethanolamine could lead to greener and more cost-effective production processes. The development of multi-step enzyme cascades is another area of interest, which could enable the synthesis of complex diethanolamine derivatives in a single pot researchgate.net.

Catalyst TypePotential Advantages for Diethanolamine Acetate SynthesisRelevant Research Findings
LipasesHigh selectivity, mild reaction conditions, environmentally friendly.Demonstrated success in synthesizing N-acylethanolamines from esters and amines with yields ranging from 41-98% nih.gov.
TransaminasesCan be used in asymmetric synthesis to produce chiral amines.Used in the synthesis of antiviral drug intermediates researchgate.netrsc.org.

Flow Chemistry: Continuous flow synthesis offers several advantages over batch processes, including improved heat and mass transfer, enhanced safety, and the potential for process automation. Exploring the synthesis of this compound in microreactors or other continuous flow systems could lead to higher yields, reduced reaction times, and a smaller environmental footprint.

Design of Advanced Catalytic Systems

Diethanolamine and its derivatives have shown potential as catalysts in various organic transformations. Future research will focus on designing advanced catalytic systems based on this compound for a broader range of applications.

Phase-Transfer Catalysis: this compound, with its ionic nature, could function as a phase-transfer catalyst (PTC) wikipedia.orgprinceton.eduvestachem.com. PTCs facilitate the reaction between reactants located in different immiscible phases, a crucial process in many industrial syntheses wikipedia.orgprinceton.edu. Research could focus on evaluating the efficacy of this compound as a PTC in reactions such as alkylations, oxidations, and reductions, potentially offering a more biodegradable and less toxic alternative to conventional quaternary ammonium (B1175870) salt catalysts.

Precatalyst and Ligand in Cross-Coupling Reactions: Diethanolamine has been used as a ligand and reaction medium in palladium-catalyzed Heck reactions, demonstrating high efficiency and catalyst stability researchgate.net. Future studies could investigate the role of this compound as a component of catalytic systems for other cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are fundamental in the synthesis of pharmaceuticals and fine chemicals.

Catalytic ApplicationPotential Role of this compoundKey Research Insights
Phase-Transfer CatalysisCan facilitate reactions between immiscible reactants.PTCs are widely used in industrial processes and offer a "green" alternative by reducing the need for organic solvents wikipedia.orgprinceton.edu.
Heck ReactionCan act as a ligand, base, and reaction medium.Diethanolamine-based ionic liquids have been shown to be efficient in palladium-catalyzed Heck reactions researchgate.net.

Integration into Sustainable Chemical Processes

The principles of green chemistry are increasingly guiding the development of new chemical processes. This compound possesses properties that make it an attractive candidate for integration into more sustainable technologies.

CO2 Capture: Aqueous solutions of amines, including diethanolamine, are widely used for capturing carbon dioxide (CO2) from industrial gas streams researchgate.netsilverfernchemical.commdpi.comnih.govyoutube.com. Research is ongoing to develop more efficient and less energy-intensive CO2 capture technologies. Studies on the use of this compound in novel solvent systems, potentially mixed with ionic liquids, could lead to improved CO2 absorption capacities and regeneration efficiencies mdpi.com. Furthermore, the use of microalgae to regenerate CO2-rich diethanolamine solutions presents a novel and sustainable approach that can simultaneously produce valuable biomass researchgate.net.

Biodegradable Solvents and Surfactants: Diethanolamine is readily biodegradable, a desirable characteristic for chemicals used in large volumes santos.comtdl.org. This suggests that this compound could serve as a basis for developing environmentally benign solvents and surfactants. The amidation of fatty acids with diethanolamine produces surfactants from renewable resources nih.gov. Investigating the properties and applications of this compound-based surfactants could lead to the development of greener alternatives for use in detergents, cosmetics, and agricultural formulations epa.govnih.gov.

Sustainable ProcessApplication of this compoundResearch Highlights
CO2 CaptureAs a component in absorbent solutions.Blends of amines with ionic liquids are being explored to enhance CO2 capture mdpi.com. Microalgae can be used for energy-efficient regeneration of amine solutions researchgate.net.
Biodegradable ProductsAs a building block for green solvents and surfactants.Diethanolamine is readily biodegradable santos.comtdl.org. Diethanolamides are produced from renewable feedstocks nih.gov.

Development of Advanced Analytical Probes and Sensors

The ability to accurately and rapidly detect and quantify this compound is crucial for process monitoring, quality control, and environmental assessment. Future research will focus on developing novel analytical tools with enhanced sensitivity and selectivity.

Electrochemical Sensors: Electrochemical sensors offer a portable, cost-effective, and rapid means of detecting chemical compounds mdpi.comnih.govmdpi.comacs.org. The development of sensors with electrodes modified with nanomaterials or conductive polymers could enable the sensitive and selective detection of this compound in various matrices acs.orguninanobiosensors.com. These sensors could be integrated into portable devices for on-site monitoring mdpi.com.

Fluorescent Probes: Fluorescent probes are powerful tools for visualizing and quantifying analytes with high sensitivity acs.orgnih.govnih.govchemscene.comresearchgate.net. Research into the design and synthesis of novel fluorophores that exhibit a specific fluorescence response upon interaction with this compound could lead to the development of highly selective and sensitive detection methods. Such probes could be utilized in various applications, from biological imaging to environmental monitoring acs.orgnih.gov.

Analytical TechniquePrinciple of Detection for this compoundPotential Advantages
Electrochemical SensorsMeasures changes in electrical properties (current, potential) upon interaction with the analyte.Portability, low cost, rapid analysis, high sensitivity mdpi.commdpi.com.
Fluorescent ProbesUtilizes changes in fluorescence intensity or wavelength upon binding to the analyte.High sensitivity, high selectivity, potential for imaging applications acs.orgnih.gov.

Further Computational Investigations for Rational Design

Computational chemistry provides a powerful tool for understanding the structure, properties, and reactivity of molecules, thereby guiding the rational design of new materials and processes.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, vibrational frequencies, and reaction mechanisms involving this compound mdpi.comresearchgate.netacs.org. Such studies can provide valuable insights into its catalytic activity and help in the design of more efficient catalytic systems. For instance, DFT can be used to model the interaction of this compound with metal catalysts or to elucidate the mechanism of CO2 capture acs.org.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the behavior of this compound in different environments, such as in aqueous solutions or at interfaces nih.govacs.orgresearchgate.net. These simulations can provide information on its solvation properties, conformational dynamics, and interactions with other molecules. This knowledge is crucial for designing effective solvent systems for CO2 capture or for understanding its role as a phase-transfer catalyst nih.gov.

Computational MethodApplication to this compoundExpected Insights
Density Functional Theory (DFT)Elucidation of electronic structure and reaction mechanisms.Understanding catalytic activity, reaction pathways, and spectroscopic properties mdpi.comresearchgate.net.
Molecular Dynamics (MD)Simulation of behavior in solution and at interfaces.Information on solvation, conformation, and intermolecular interactions nih.govresearchgate.net.

Q & A

Q. What is the role of diethanolamine (DEA) in sol-gel synthesis of ZnO nanoparticles?

DEA acts as a stabilizer and complexing agent in sol-gel processes, preventing premature precipitation of metal hydroxides. For example, in ZnO synthesis, DEA reacts with zinc acetate dihydrate to form a homogeneous precursor solution. A molar ratio of 1:1 (DEA:Zn) is commonly used, and the solution is stirred at 60–70°C for 2 hours to achieve clarity . DEA’s tridentate ligand behavior facilitates the formation of five-membered chelate rings with zinc, critical for controlled nanoparticle growth .

Q. How are DEA-containing precursor solutions characterized for thin-film deposition?

Key characterization methods include:

  • FT-IR spectroscopy : To confirm ligand coordination (e.g., DEA’s N–H and O–H stretching vibrations at ~3300 cm⁻¹ and C–O peaks at ~1050 cm⁻¹) .
  • Viscosity and density measurements : Adjusted using DEA concentration to optimize spin- or dip-coating parameters (e.g., pulling speed of 20 mm/min for dip-coating) .
  • Thermogravimetric analysis (TGA) : To study thermal decomposition (e.g., DEA ligand removal at ~270°C during ZnO formation) .

Q. What experimental conditions are critical for synthesizing DEA-zinc acetate complexes?

  • Molar ratios : A 1:1 DEA-to-zinc acetate ratio ensures stoichiometric complex formation .
  • Solvent selection : Ethanol or isopropanol is used with DEA to dissolve zinc acetate dihydrate at 50–70°C .
  • Heating duration : 1–2 hours under reflux to achieve homogeneity .

Advanced Research Questions

Q. How does DEA influence the crystallographic properties of ZnO nanostructures?

DEA modulates ZnO morphology by controlling hydrolysis rates. For example:

  • Hexagonal prisms : Formed when DEA is used with zinc acetate in aqueous sol-gel systems, as DEA stabilizes intermediate zinc hydroxide acetate phases .
  • Doping effects : DEA’s chelation alters lattice parameters in Al-doped ZnO (AZO) films, reducing defects and improving electrical conductivity (e.g., resistivity <10⁻³ Ω·cm in AZO) .
    Contradictions in reported crystal sizes (e.g., 20–50 nm variations) may arise from differences in DEA concentration or annealing temperatures (e.g., 450–500°C) .

Q. What computational methods validate DEA’s role in CO₂ absorption mechanisms?

Density functional theory (DFT) and COSMO-RS models simulate DEA’s interaction with CO₂:

  • Microsolvation effects : Additional DEA molecules lower activation energy for carbamate formation by stabilizing transition states .
  • Reaction energetics : B3LYP/6-31+G(d) calculations show DEA’s zwitterionic intermediate formation is thermodynamically favorable (ΔG < 0) compared to monoethanolamine (MEA) .

Q. How can in situ techniques resolve contradictions in DEA thermal decomposition pathways?

  • In situ FT-IR : Reveals DEA ligand dissociation at 270°C, correlating with ZnO nucleation .
  • High-temperature XRD : Captures phase transitions (e.g., zinc acetate → ZnO wurtzite structure) during annealing .
    Discrepancies in decomposition temperatures (e.g., 250°C vs. 270°C) may stem from varying heating rates or atmospheric conditions (e.g., air vs. nitrogen) .

Q. What methodological optimizations improve DEA-based analytical protocols?

In dithiocarbamate residue analysis:

  • Complexation pH : DEA (0.096 g in 200 g ethanol) at pH 9–10 maximizes Cu²⁺-dithiocarbamate complex stability .
  • Interference mitigation : DEA reduces Sn²⁺ oxidation during acid digestion, enhancing recovery rates (>90%) .

Data Contradiction Analysis

Q. Why do DEA-containing LiBr solutions show conflicting density trends in different studies?

While DEA generally reduces aqueous LiBr density, variations arise from:

  • Additive purity : Impurities in DEA (e.g., residual ethanolamine) alter solution properties .
  • Measurement techniques : Vibrating-tube densitometers vs. pycnometers may yield RMSE differences up to 0.0009 g/cm³ .
  • Temperature control : Density decreases by ~0.1% per °C deviation in 25–40°C range .

Methodological Recommendations

  • For sol-gel synthesis : Use DEA:Zn = 1:1 in ethanol, stir at 60°C for 2 hours, and anneal at 450°C for 10 minutes to ensure reproducible ZnO films .
  • For computational studies : Apply B3LYP/6-31+G(d) with implicit solvent models (e.g., COSMO) to simulate DEA-CO₂ interactions .
  • For thermal analysis : Combine TGA with in situ FT-IR to monitor DEA decomposition kinetics .

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